P-gp Inhibition Potency: ≥2-Fold Superiority over Cyclosporin A in Direct Functional Assay
Pepluanin A outperforms cyclosporin A—the conventional reference P-gp modulator—by a factor of at least 2 in inhibiting P-glycoprotein-mediated daunomycin transport. This direct head-to-head comparison used the same functional efflux assay model, establishing Pepluanin A as among the most powerful inhibitors of daunomycin-efflux activity isolated to date within the jatrophane class [1]. The SAR study encompassing seven jatrophane diterpenoids (pepluanins A–E plus two known analogues) identified the specific substitution features responsible for this potency advantage [2].
| Evidence Dimension | Inhibition of P-glycoprotein-mediated drug efflux |
|---|---|
| Target Compound Data | ≥2-fold higher potency vs cyclosporin A (specific numerical IC50 not reported; fold-difference established as primary metric) |
| Comparator Or Baseline | Cyclosporin A (reference P-gp modulator) |
| Quantified Difference | ≥2-fold higher inhibitory potency |
| Conditions | P-gp-mediated daunomycin transport inhibition assay; comparison conducted within the same experimental system |
Why This Matters
For procurement decisions in MDR reversal research, a ≥2-fold potency advantage over the established reference compound cyclosporin A provides quantifiable justification for selecting Pepluanin A over other jatrophanes lacking this validated potency benchmark.
- [1] Corea G, Fattorusso E, Lanzotti V, Motti R, Simon PN, Dumontet C, Di Pietro A. Jatrophane diterpenes as modulators of multidrug resistance. Advances of structure-activity relationships and discovery of the potent lead pepluanin A. J Med Chem. 2004;47(4):988-992. View Source
- [2] Corea G, Di Pietro A, Dumontet C, Fattorusso E, Lanzotti V. Jatrophane diterpenes from Euphorbia spp. as modulators of multidrug resistance in cancer therapy. Phytochemistry Reviews. 2009;8:431-447. View Source
